

Comprehensive Solubility Profiling of 1-Propyl-2-Acetylimidazole (PAI)

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Compound of Interest

Compound Name: 1-(1-Propyl-1H-imidazol-2-yl)ethan-1-one

CAS No.: 497855-95-5

Cat. No.: B1504337

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Technical Guide for Process Research & Development

Executive Summary & Molecular Analysis

1-Propyl-2-acetylimidazole (PAI) is a functionalized imidazole derivative often utilized as a specialized acyl transfer reagent or a pharmaceutical intermediate.^[1] Its solubility profile is governed by the interplay between the polar, hydrogen-bond-accepting imidazole-ketone core and the lipophilic propyl chain.^[1]

Understanding this profile is critical for:

- Reaction Solvent Selection: Maximizing reactant concentration for kinetic efficiency.
- Purification: Designing cooling crystallization or liquid-liquid extraction processes.^[1]
- Formulation: Ensuring stability in liquid delivery systems.

Structural Determinants of Solubility

Feature	Chemical Moiety	Effect on Solubility
Core Polarity	Imidazole Ring + Acetyl Group ()	High affinity for polar aprotic solvents (DMSO, DMF) and H-bond donors (Alcohols).[1]
Lipophilicity	-Propyl Chain ()	Increases solubility in non-polar/moderately polar solvents (Toluene, DCM) compared to methyl analogs. [1]
H-Bonding	Tertiary Nitrogen () + Carbonyl Oxygen	Acts as a Hydrogen Bond Acceptor (HBA).[1] No H-bond donor sites (Aprotic).[1]

Predicted Solubility Landscape

Based on the Hansen Solubility Parameters (HSP) and data from the structural analog 1-methyl-2-acetylimidazole (CAS 85692-37-1), we project the following solubility trends. PAI exhibits a "dual nature"—soluble in both polar organic solvents and moderately non-polar extractants.[1]

Estimated Solubility Ranking (at 298.15 K)

Qualitative assessment for process design.[1]

Solvent Class	Representative Solvents	Predicted Solubility	Mechanistic Rationale
Chlorinated	Dichloromethane (DCM), Chloroform	Very High	Strong dipole-dipole interactions; DCM is an excellent solvent for substituted imidazoles.[1]
Polar Aprotic	Acetone, Acetonitrile, DMF	High	"Like dissolves like"; matches the high dipole moment of the acetyl-imidazole core. [1]
Alcohols	Methanol, Ethanol	High	Strong H-bonding between solvent -OH and PAI's N/O acceptors.[1]
Aromatic	Toluene, Xylene	Moderate	The propyl chain facilitates interaction, but the polar core resists complete miscibility at low T.
Aliphatic	Hexane, Heptane	Low	Polarity mismatch; dominant hydrophobic effect excludes the polar core.[1]
Aqueous	Water	Moderate/Low	More lipophilic than 1-acetylimidazole; likely limited solubility due to the propyl chain.[1]

“

Process Insight: For crystallization, a Toluene/Heptane anti-solvent system or Isopropanol (cooling) are likely the most effective starting points.[1]

Experimental Protocol: Gravimetric Determination

To generate authoritative solubility data, the Isothermal Saturation Method (Static Equilibrium) is the industry standard.[1] This protocol ensures thermodynamic equilibrium is reached and validated.

Required Materials

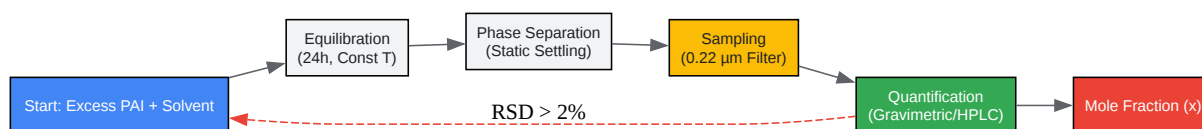
- Solute: 1-Propyl-2-acetylimidazole (Purity > 99% by HPLC).[1]
- Solvents: Analytical grade (HPLC grade recommended).
- Equipment: Jacketed equilibrium cell, magnetic stirrer, circulating water bath (K), analytical balance (mg).

Step-by-Step Workflow

- Preparation: Add excess PAI to 20 mL of the target solvent in a jacketed glass vessel.
- Equilibration: Stir continuously at the set temperature for 24 hours.
- Settling: Stop stirring and allow the suspension to settle for 2–4 hours to ensure phase separation.
- Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.22 m PTFE filter.[1]

- Quantification:
 - Transfer a known mass of supernatant to a weighing dish.[1]
 - Evaporate solvent under vacuum/nitrogen flow until constant mass is achieved.[1]
 - Alternative: Dilute and quantify via HPLC-UV (254 nm).[1]
- Replication: Perform in triplicate. Relative Standard Deviation (RSD) must be .[1]

Workflow Visualization



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Figure 1: Standardized workflow for the isothermal determination of PAI solubility.

Thermodynamic Modeling & Correlation

Raw experimental data must be correlated to mathematical models to allow for interpolation and process simulation.[1]

Modified Apelblat Equation

The modified Apelblat equation is the most robust model for correlating solubility (

) with temperature (

) for imidazole derivatives in organic solvents.[1]

- : Mole fraction solubility of PAI.
- : Absolute temperature (K).[1][2]

- : Empirical model parameters determined via non-linear regression.
- Validation: The Relative Average Deviation (RAD) should be
for a valid fit.

Thermodynamic Functions

Using the van't Hoff analysis, the dissolution enthalpy (

) and entropy (

) are derived: [1]

- Positive

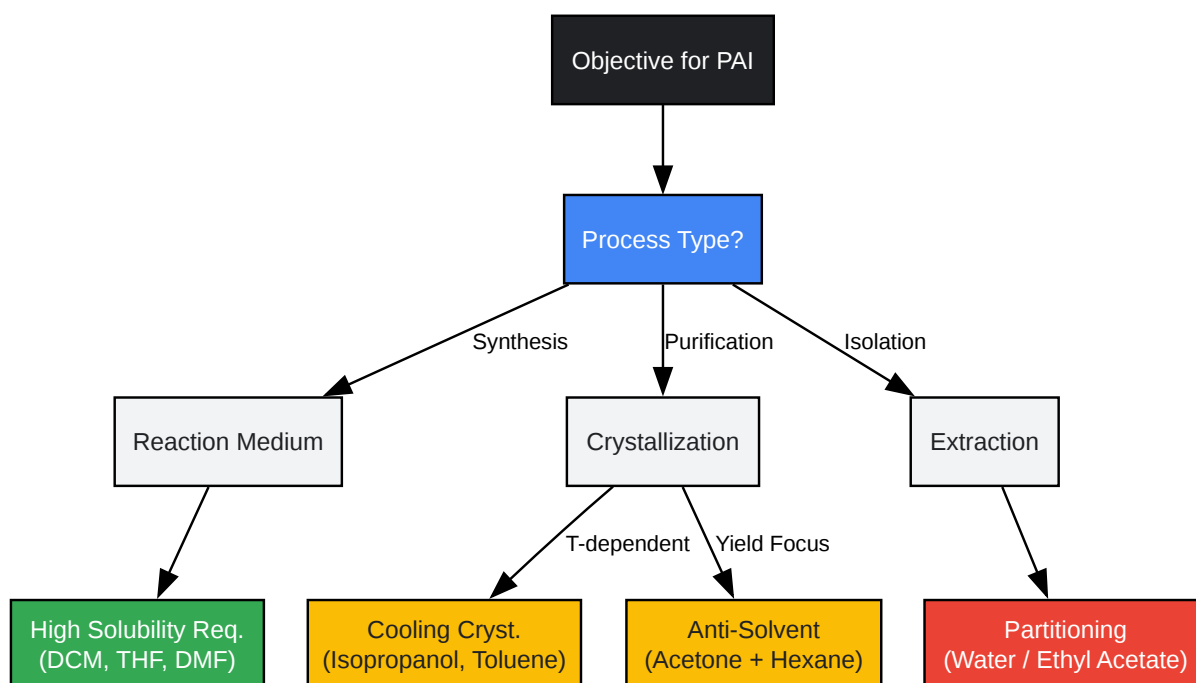
: Endothermic dissolution (Solubility increases with T).[1]

- Positive

: Entropy-driven process.[1]

Strategic Solvent Selection Guide

For researchers developing synthesis or purification steps involving PAI, use the following decision logic to select the optimal solvent system.



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Figure 2: Decision tree for solvent selection based on unit operation requirements.[1]

References

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